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Compound of Interest

Compound Name: 1-(3-Methoxypropyl)-4-Piperidinol
CAS No.: 1225518-03-5
Cat. No.: B2467642
Get Quote
. J

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol (CAS: 1225518-03-5) serves as a critical, albeit often
understated, scaffold in modern medicinal chemistry. While its nitrogen-substituted "sibling"—
the amine intermediate for the blockbuster drug Prucalopride—often dominates the literature,
the 4-piperidinol variant offers a distinct orthogonal reactivity profile.

This guide focuses on the 4-hydroxy moiety as a pivotal handle for diversifying into esters,
ethers, and carbamates. These derivatives are highly relevant in the development of Sigma-1
receptor ligands (neuroprotection, neuropathic pain) and 5-HT4 receptor agonists
(gastrointestinal motility).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Property Specification Relevance to Drug Design

Unique identifier for the alcohol
CAS Number 1225518-03-5
core.[1]

Low molecular weight (173.25

g/mol ) allows for significant
Molecular Formula C9H19NO2 o ] )

derivatization while staying

within Lipinski's Rule of 5.

Highly hydrophilic core; the 3-
methoxypropyl tail adds

LogP (Predicted) ~0.3-0.8 necessary lipophilicity for CNS
penetration without exceeding
logP 3.0.

Exists predominantly as a
cation at physiological pH,
o crucial for electrostatic
pKa (Piperidine N) ~9.5-105 ) ) )
interactions with Aspartate
residues in GPCR binding

pockets.

High boiling point requires
Boiling Point ~266°C vacuum distillation for

purification.

Synthetic Architectures

The synthesis of 1-(3-methoxypropyl)-4-piperidinol is a two-stage process designed to
maximize yield and minimize over-alkylation.

Core Synthesis Protocol

Objective: Synthesize the 4-piperidinol core from commercially available 4-piperidone
hydrochloride.

Step 1: N-Alkylation (The "Tail" Attachment)
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Reagents: 4-Piperidone HCI, 1-Bromo-3-methoxypropane, Potassium Carbonate (

), Acetonitrile (ACN).

Conditions: Reflux, 12-16 hours.

Mechanism:

nucleophilic substitution. The carbonate base scavenges the HCI from the starting material
and the HBr byproduct.

Critical Control: Use of Nal (catalytic) can accelerate the reaction via the Finkelstein reaction
(in situ conversion of alkyl bromide to more reactive alkyl iodide).

Step 2: Carbonyl Reduction (The "Head" Formation)

Reagents: 1-(3-Methoxypropyl)-4-piperidone, Sodium Borohydride (

), Methanol/Ethanol.

Conditions:

to Room Temperature, 2 hours.

Workup: Quench with dilute HCI, neutralize with NaOH, extract with DCM.
Why

? It is chemoselective for the ketone over the ether and amine functionalities. It avoids the
harsh conditions of catalytic hydrogenation which might cleave the methoxy group under
high pressure.

Visualization: Synthetic Pathway
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Figure 1: Step-wise synthesis of the 1-(3-Methoxypropyl)-4-piperidinol scaffold from 4-
piperidone.

Derivatization Strategies & Medicinal Chemistry

The 4-hydroxyl group is the "warhead" attachment point. Modifications here drastically alter the
pharmacological profile.

Strategy A: Etherification (Sigma-1 Receptor Ligands)
e Target: Sigma-1 (
) Receptor Agonists/Antagonists.[2]

o Rationale: The "1-(3-methoxypropyl)" tail provides the classic "N-alkyl" pharmacophore
required for the

receptor. Converting the 4-OH to a 4-phenoxy or 4-benzyloxy group creates a "lipophilic
sandwich" around the central amine, significantly boosting affinity (Ki < 10 nM).

e Protocol: Williamson Ether Synthesis is often too harsh.

o Preferred Method:Mitsunobu Reaction (PPh3, DIAD, Phenol) allows for stereochemical
inversion if starting with a chiral alcohol, or reliable coupling with hindered phenols.

Strategy B: Esterification (Prodrugs & Soft Drugs)

o Target: Muscarinic Antagonists or 5-HT4 Modulators.
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o Rationale: Esters (e.g., 4-acetoxy, 4-benzoyloxy) increase lipophilicity (LogP) for blood-brain
barrier (BBB) penetration. Once in the CNS, esterases can hydrolyze them back to the active
alcohol or a metabolite.

o Protocol: Acyl chloride + Et3N in DCM.

Strategy C: Carbamates (Enzyme Inhibitors)

o Target: Cholinesterase Inhibitors (Alzheimer's research).

» Rationale: Carbamates are stable pharmacophores that mimic the transition state of
acetylcholine hydrolysis.

e Protocol: Reaction with Isocyanates (R-N=C=0) or Carbonyl Diimidazole (CDI) activation.

Visualization: Structure-Activity Relationship (SAR)
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Figure 2: SAR Map detailing the functional roles of the tail, ring, and head group.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be used during
synthesis and characterization.
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In-Process Control (IPC)

e TLC System: 10% Methanol in Dichloromethane (DCM) + 1%

o Observation: The alcohol product will be significantly more polar (lower Rf) than the ketone
intermediate.

o Stain: Ninhydrin is weak for tertiary amines; use Dragendorff's reagent (orange stain) or
lodine vapor.

Analytical Characterization (Expected Data)
« 1H NMR (CDCI3, 400 MHz):

o 3.33 (s, 3H) -> Methoxy group (

).
o 3.42 (t, 2H) -> Methylene next to ether oxygen.

o 3.6-3.7 (m, 1H) -> Methine proton at C4 (CH-OH). Shift: This proton shifts downfield (to
~4.5-5.0 ppm) upon esterification, serving as a diagnostic check for successful
derivatization.

e Mass Spectrometry (ESI+):
o Expect
peak at 174.15 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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